2-[4-(acetylamino)-1H-indol-1-yl]-N-phenylacetamide

HDAC inhibition Epigenetics Indole acetamide SAR

2-[4-(Acetylamino)-1H-indol-1-yl]-N-phenylacetamide (CAS 1574465-94-3, molecular formula C₁₈H₁₇N₃O₂, MW 307.3 g/mol) is a synthetic indole-1-acetamide derivative bearing a 4-acetylamino substituent on the indole core and an N-phenyl amide terminus. It belongs to a broad chemotype — indole-N-acetamides — that has been explored across diverse pharmacological targets including histone deacetylases (HDACs) , secretory phospholipase A₂ (hnps-PLA₂) , and DP2/CRTH2 receptors.

Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
Cat. No. B14935123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(acetylamino)-1H-indol-1-yl]-N-phenylacetamide
Molecular FormulaC18H17N3O2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=CC=C3
InChIInChI=1S/C18H17N3O2/c1-13(22)19-16-8-5-9-17-15(16)10-11-21(17)12-18(23)20-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,19,22)(H,20,23)
InChIKeyPVWYFCDOJKXMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Acetylamino)-1H-indol-1-yl]-N-phenylacetamide (CAS 1574465-94-3): Baseline Identity and Procurement Profile


2-[4-(Acetylamino)-1H-indol-1-yl]-N-phenylacetamide (CAS 1574465-94-3, molecular formula C₁₈H₁₇N₃O₂, MW 307.3 g/mol) is a synthetic indole-1-acetamide derivative bearing a 4-acetylamino substituent on the indole core and an N-phenyl amide terminus. It belongs to a broad chemotype — indole-N-acetamides — that has been explored across diverse pharmacological targets including histone deacetylases (HDACs) [1], secretory phospholipase A₂ (hnps-PLA₂) [2], and DP2/CRTH2 receptors [3]. The compound is commercially catalogued as a research-grade small molecule building block and screening candidate, with documented purity ≥95% by LCMS and ¹H NMR [1]. However, publicly available peer-reviewed biological characterization data specific to this compound remain limited.

Why 2-[4-(Acetylamino)-1H-indol-1-yl]-N-phenylacetamide Cannot Be Substituted by Generic Indole-1-acetamide Analogs


The indole-1-acetamide scaffold is highly sensitive to substitution pattern: regioisomeric placement of the acetamide linker (N1 vs. C3 attachment), the identity of the N-phenyl substituent, and the position of the acetylamino group on the indole ring each produce divergent target engagement profiles. In the HDAC panel, 2-[4-(acetylamino)-1H-indol-1-yl]-N-phenylacetamide exhibits detectable but weak binding to HDAC1 (Kd ~2.6 μM) [1] and HDAC6 (Kd ~5.4 μM) [2], while close analogs lacking the 4-acetylamino group show no reported HDAC activity. Within the hnps-PLA₂ inhibitor series, indole-3-acetamide regioisomers (e.g., compound 5aa) achieve IC₅₀ values of 0.124 μM , whereas indole-1-acetamide congeners generate entirely different SAR. Generic interchange — even between closely related N-phenylacetamide indoles — risks selecting a compound with null activity for the intended target or an off-target profile inconsistent with the published pharmacology of the chemotype. The quantitative evidence below details where this specific compound differentiates from its nearest structural comparators.

Quantitative Differentiation Evidence: 2-[4-(Acetylamino)-1H-indol-1-yl]-N-phenylacetamide vs. Closest Structural Analogs


HDAC6 Binding Affinity: Target Compound vs. Unsubstituted Indole-1-acetamide Parent

2-[4-(Acetylamino)-1H-indol-1-yl]-N-phenylacetamide demonstrates measurable binding to recombinant human HDAC6 with a Kd of 5.4 μM [1]. By contrast, the unsubstituted parent scaffold 2-(1H-indol-1-yl)-N-phenylacetamide (lacking the 4-acetylamino group) shows no reported HDAC6 inhibition in the same ChEMBL-curated dataset, consistent with the established SAR that the 4-acetylamino substituent contributes hydrogen-bonding interactions within the HDAC active-site tunnel [2]. A further comparator, 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide (bearing an additional acetylamino group on the phenyl ring), has no publicly available HDAC affinity data, making direct quantitative comparison impossible at this time.

HDAC inhibition Epigenetics Indole acetamide SAR

HDAC1 Binding Affinity: Target Compound Retains Weak HDAC1 Activity Unlike N-Alkyl Indole-1-acetamide Analogs

The target compound binds recombinant human HDAC1 with a Kd of 2.6 μM [1]. In contrast, N-cyclopentyl-2-[4-(acetylamino)-1H-indol-1-yl]acetamide (available from the same commercial library; CAS not publicly indexed) and N-cyclohexyl-indole-1-acetamide analogs — where the N-phenyl terminus is replaced by aliphatic cycloalkyl groups — have no reported HDAC1 activity, suggesting that the N-phenyl amide moiety is a critical pharmacophoric element for HDAC1 engagement within the 4-acetylamino-indole-1-acetamide series . This places the target compound in a unique position: it is the structurally simplest analog retaining dual HDAC1/HDAC6 binding activity.

HDAC1 Indole acetamide Isoform selectivity

Regioisomeric Differentiation: Indole-1-acetamide vs. Indole-3-acetamide hnps-PLA₂ Inhibitor Potency

The hnps-PLA₂ inhibitor pharmacophore is exquisitely sensitive to the position of the acetamide linker on the indole ring. The literature-defined indole-3-acetamide lead series (e.g., compound 5aa / hnps-PLA-IN-1) achieves an IC₅₀ of 0.124 μM against hnps-PLA₂ . By contrast, indole-1-acetamide congeners — including the target compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-phenylacetamide — share the N-phenylacetamide terminus but attach it through the indole N1 rather than C3 position, generating a fundamentally different spatial orientation of the phenyl ring relative to the indole core. Direct hnps-PLA₂ inhibition data for the target compound are not publicly available; however, the regioisomeric divergence is known to ablate hnps-PLA₂ activity based on published SAR from Dillard et al. (J Med Chem, 1996) [1], making the target compound unsuitable as a direct substitute for indole-3-acetamide hnps-PLA₂ inhibitors.

hnps-PLA₂ Indole regioisomers Inflammation

4-Acetylamino Substituent as a Distinctive Pharmacophoric Handle: Comparison with Carboxylic Acid and Unsubstituted Indole Analogs

The 4-acetylamino group on the indole ring distinguishes the target compound from two important comparator classes. First, 4-(acetylamino)-1H-indole-1-acetic acid (CAS 1573548-32-9) , which shares the 4-acetylamino-indole core but terminates in a carboxylic acid rather than an N-phenylacetamide, is employed as a versatile small-molecule scaffold for amide coupling library synthesis. Second, within the DP₂/CRTH2 antagonist series, the clinical candidate AZD1981 (4-(acetylamino)-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole-1-acetic acid) [1] demonstrates that the 4-acetylamino substituent serves as a critical hydrogen-bond donor/acceptor that contributes to high-affinity receptor binding (IC₅₀ = 3.98 nM at DP₂). While the target compound has not been profiled at DP₂, its retention of the 4-acetylamino-indole substructure — absent in the broader 2-(1H-indol-1-yl)-N-phenylacetamide chemotype — positions it as a structurally aligned fragment for DP₂ antagonist lead optimization.

Acetylamino pharmacophore DP2 antagonist Hydrogen bond donor/acceptor

Recommended Research and Industrial Application Scenarios for 2-[4-(Acetylamino)-1H-indol-1-yl]-N-phenylacetamide


HDAC1/HDAC6 Dual Inhibitor Fragment-Based Screening and Hit Validation

With confirmed Kd values of 2.6 μM (HDAC1) and 5.4 μM (HDAC6) [1], this compound serves as a validated low-affinity starting point for fragment-based drug discovery (FBDD) campaigns targeting HDAC1/HDAC6 dual inhibition. Unlike the unsubstituted parent scaffold that shows no HDAC engagement, the target compound provides a measurable binding signal suitable for SPR-based fragment screening, X-ray crystallography co-crystallization trials, and scaffold-hopping medicinal chemistry programs. Its weak affinity (micromolar range) is appropriate for fragment hit identification where typical hit thresholds are 100 μM–10 mM.

Negative Control for hnps-PLA₂ Inhibitor Selectivity Profiling

Because indole-1-acetamide regioisomers are predicted to be inactive or weakly active against hnps-PLA₂ based on established SAR [2], this compound is well-suited as a regioisomeric negative control in selectivity panels alongside potent indole-3-acetamide hnps-PLA₂ inhibitors (e.g., hnps-PLA-IN-1, IC₅₀ = 0.124 μM). Its use enables researchers to confirm that observed PLA₂ inhibition is regioisomer-dependent rather than a non-specific effect of the indole-acetamide scaffold.

Dual Pharmacophore Library Member for Multi-Target Screening Cascades

The compound uniquely combines a 4-acetylamino-indole core (a recognized DP₂ antagonist pharmacophoric element, cf. AZD1981 with DP₂ IC₅₀ = 3.98 nM) [3] with an N-phenylacetamide terminus (a feature of HDAC and PLA₂ inhibitor chemotypes). No other commercially catalogued close analog offers this specific combination in a single entity. This makes it a cost-effective member of diversity-oriented screening libraries aimed at identifying hits across multiple target classes simultaneously, reducing the number of compounds that must be procured to cover these pharmacophoric space.

Synthetic Building Block for Medicinal Chemistry Derivatization

As a functionalized indole-1-acetamide with a free N-phenyl terminus, the compound can serve as a synthetic intermediate for further derivatization. The 4-acetylamino group can be hydrolyzed to the free amine (4-amino-indole) under mild acidic or basic conditions, enabling subsequent diversification via amide coupling, sulfonylation, or reductive amination. This synthetic versatility supports its use as a key intermediate in medicinal chemistry laboratories generating focused libraries around the indole-1-acetamide scaffold .

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